molecular formula C9H14O4 B8416816 2-methylidene-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

2-methylidene-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Cat. No.: B8416816
M. Wt: 186.20 g/mol
InChI Key: MSKVTCIDHRNRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylidene-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is an organic compound with a complex structure that includes a methylene group, a tert-butyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylidene-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a tert-butyl ester and subsequent deprotection to yield the desired acid. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methylidene-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The methylene group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of 2-methylidene-4-oxo-4-oxobutanoic acid.

    Reduction: Formation of 2-methylidene-4-[(2-methylpropan-2-yl)oxy]-4-hydroxybutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylidene-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methylidene-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Methylidene-4-oxo-4-(propan-2-yloxy)butanoic acid
  • 2-Methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid

Comparison: Compared to similar compounds, 2-methylidene-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is unique due to its specific functional groups and structural configuration. This uniqueness can result in different reactivity and properties, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2-methylidene-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C9H14O4/c1-6(8(11)12)5-7(10)13-9(2,3)4/h1,5H2,2-4H3,(H,11,12)

InChI Key

MSKVTCIDHRNRNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(=C)C(=O)O

Origin of Product

United States

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